

# 2-(6-Bromohexyloxy)tetrahydro-2H-pyran solubility information

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(6-Bromohexyloxy)tetrahydro-  
2H-pyran

Cat. No.: B104259

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**

## Authored by a Senior Application Scientist

This guide provides a detailed examination of the solubility characteristics of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** (CAS No: 53963-10-3), a key intermediate in organic synthesis and a component in advanced biochemical applications such as Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2]</sup> An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and ensuring the success of its application in drug development and materials science.

## Core Molecular Characteristics and Physicochemical Properties

The solubility of a compound is fundamentally dictated by its molecular structure and resulting physical properties. **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** is a bifunctional molecule featuring a terminal bromoalkane and a tetrahydropyranyl (THP) ether. Its structure consists of a polar acetal group within the THP ring and a long, nonpolar C6 alkyl chain terminating in a bromine atom.

The principle of "like dissolves like" is the primary determinant of its solubility profile.<sup>[3]</sup> The dominant feature is the eleven-carbon chain (C5 in the ring and C6 in the hexyl chain), which

imparts significant nonpolar, lipophilic character. The two ether oxygen atoms and the bromine atom introduce some polarity, but their influence is moderated by the large hydrocarbon backbone.

Table 1: Physicochemical Properties of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**

Property	Value	Source(s)
Molecular Formula	<b>C<sub>11</sub>H<sub>21</sub>BrO<sub>2</sub></b>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	265.19 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Synonyms	1-Bromo-6-tetrahydropyranyloxyhexane, 6-Tetrahydropyranyloxy-1-bromohexane	<a href="#">[5]</a>
Density	1.209 g/mL at 25 °C	<a href="#">[5]</a>
Boiling Point	125 °C at 0.1 mmHg	<a href="#">[1]</a> <a href="#">[5]</a>
Refractive Index	n <sub>20/D</sub> 1.478	<a href="#">[1]</a> <a href="#">[5]</a>

| Storage Temperature | 2-8°C | |

## Comprehensive Solubility Profile

The molecular structure predicts poor solubility in highly polar protic solvents like water and high solubility in nonpolar organic solvents. Experimental data confirms this behavior.

Quantitative Data: A specific data point indicates that the solubility in water at 25°C is 0.53 g/L, classifying it as "very slightly soluble".[\[4\]](#) This low aqueous solubility is a direct consequence of the large, hydrophobic alkyl chain which cannot effectively interact with the highly ordered hydrogen-bonding network of water.

Qualitative Solubility Analysis: Based on its structure, a qualitative solubility profile can be predicted and is essential for laboratory applications.

Table 2: Predicted and Observed Solubility in Common Laboratory Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water	Very Low / Insoluble	<b>The large nonpolar alkyl chain dominates the molecule's character, preventing dissolution in the highly polar, hydrogen-bonded water network.[4]</b>
	Methanol, Ethanol	Soluble	The alkyl portion of the alcohols can interact with the compound's hexyl chain, while the hydroxyl group can interact weakly with the ether oxygens, making them suitable solvents.
Polar Aprotic	Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)	Soluble to Very Soluble	These solvents have sufficient polarity to interact with the ether and bromo functionalities but are not as highly structured as water, allowing the nonpolar chain to be easily solvated.

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Soluble | The nonpolar nature of these solvents strongly favors interaction with the compound's long alkyl chain and ether groups via van der Waals forces.[3] |

# Experimental Protocol for Solubility Determination

To validate the predicted solubility and establish precise parameters for an experiment, a systematic qualitative solubility test should be performed. This protocol provides a reliable, self-validating method for assessing solubility in a range of solvents.

## Methodology

- Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm) with the names of the solvents to be tested (e.g., Water, Ethanol, THF, Hexane, Toluene).
- Aliquoting Solute: Accurately weigh and add approximately 25 mg of **2-(6-Bromohexyloxy)tetrahydro-2H-pyran** into each labeled test tube.<sup>[6]</sup>
- Initial Solvent Addition: To the first test tube, add the corresponding solvent in a small, measured increment, such as 0.25 mL.
- Agitation: Vigorously agitate the mixture for 30-60 seconds using a vortex mixer.<sup>[6]</sup> This step is critical to overcome kinetic barriers to dissolution.
- Observation: Allow the mixture to stand for 1-2 minutes and observe carefully. A completely clear, single-phase liquid indicates that the compound is soluble at this concentration. If two phases persist or solid remains, the compound is not fully dissolved.
- Incremental Solvent Addition: If the compound is not fully dissolved, continue to add the solvent in 0.25 mL increments, vortexing and observing after each addition, up to a total volume of 3 mL.<sup>[6]</sup>
- Classification: Record the results based on the total volume of solvent required to dissolve the solute.
  - Very Soluble: < 1 mL
  - Soluble: 1 - 2 mL
  - Slightly Soluble: 2 - 3 mL
  - Insoluble: > 3 mL

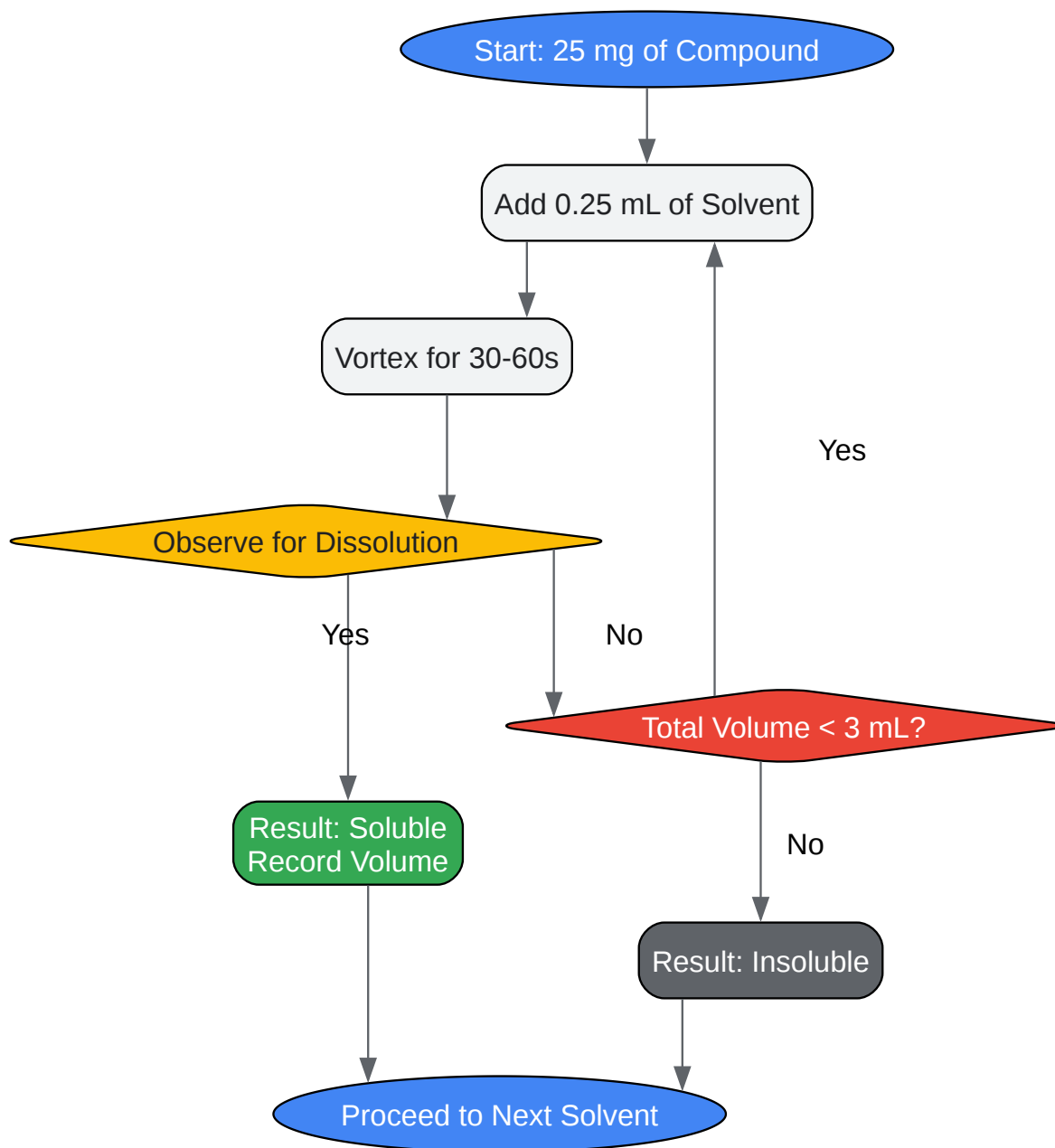
- Repeat: Repeat steps 3-7 for each solvent to build a complete solubility profile.

## Causality and Self-Validation

This protocol is designed to be self-validating. The use of solvents spanning the full polarity spectrum provides a logical framework. For a molecule like **2-(6-Bromohexyloxy)tetrahydro-2H-pyran**, a trustworthy result would show high solubility in nonpolar solvents like hexane and low solubility in water. Contradictory results would indicate potential issues such as sample impurity or experimental error. This systematic approach ensures that the observed solubility behavior aligns with established chemical principles, providing a high degree of confidence in the results.

## Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining the solubility of the target compound.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(6-BROMOHEXYLOXY)TETRAHYDRO-2H-PYRAN | 53963-10-3 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chem.ws [chem.ws]
- 4. Page loading... [guidechem.com]
- 5. Sigma Aldrich 2-(6-Bromohexyloxy)tetrahydro-2H-pyran 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [2-(6-Bromohexyloxy)tetrahydro-2H-pyran solubility information]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104259#2-6-bromohexyloxy-tetrahydro-2h-pyran-solubility-information]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)